N-(4-bromo-2-chlorophenyl)prop-2-enamide
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Overview
Description
N-(4-bromo-2-chlorophenyl)prop-2-enamide is a chemical compound with the molecular formula C9H7BrClNO It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)prop-2-enamide typically involves the reaction of 4-bromo-2-chloroaniline with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the prop-2-enamide group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the phenyl ring, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)acetamide
- N-(4-bromo-2-chlorophenyl)benzamide
- N-(4-bromo-2-chlorophenyl)butyramide
Uniqueness
N-(4-bromo-2-chlorophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for particular applications in research and industry.
Biological Activity
N-(4-bromo-2-chlorophenyl)prop-2-enamide, also known as (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, particularly focusing on its anti-inflammatory and antimalarial activities, alongside relevant case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C16H14BrClN
- Molecular Weight : 348.65 g/mol
- SMILES Notation :
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl
The compound features a phenyl ring substituted with bromine and chlorine, which is critical for its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated its effect on NF-κB activation, a key transcription factor involved in inflammatory responses. The compound was shown to inhibit NF-κB activation by approximately 10% to 27% at non-toxic concentrations (2 and 0.5 µM) .
Table 1: Inhibition of NF-κB Activity by this compound
Compound | Concentration (µM) | % Inhibition |
---|---|---|
This compound | 0.5 | 10% |
This compound | 2.0 | 27% |
The study suggested that the structural modifications, particularly the presence of halogen substituents, enhance the compound's ability to modulate inflammatory pathways .
2. Antimalarial Activity
Another significant aspect of this compound is its antimalarial potential. In vitro studies indicated that it possesses remarkable activity against Plasmodium falciparum, the causative agent of malaria. Specifically, it demonstrated an IC50 value of 0.58 µM, making it one of the most potent compounds in a series evaluated for antiplasmodial activity .
Table 2: Antimalarial Activity of this compound
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 0.58 | >100 |
The compound's mechanism appears to involve interference with the parasite's DNA replication processes, although further studies are needed to elucidate the exact pathways involved .
Case Studies
A notable case study involved the screening of various N-substituted cinnamides, including this compound, for their biological activities. The results indicated that compounds with similar structural features consistently exhibited high levels of both anti-inflammatory and antimalarial activity, suggesting a promising avenue for drug development .
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEKRSJMQWVFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.